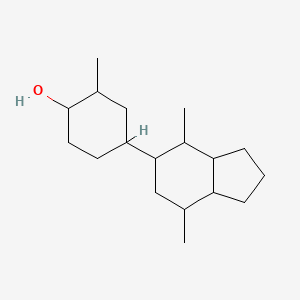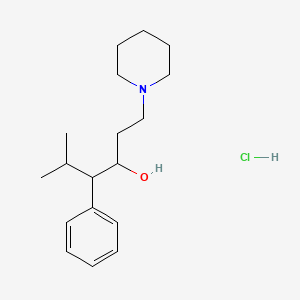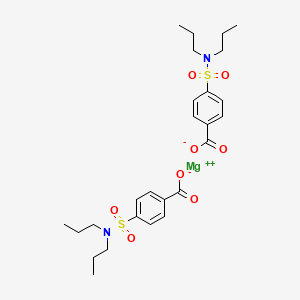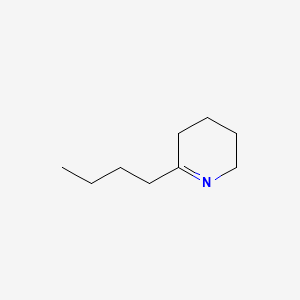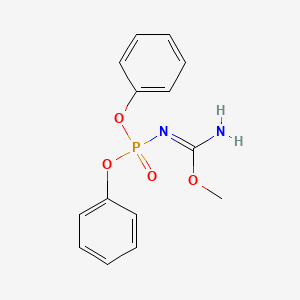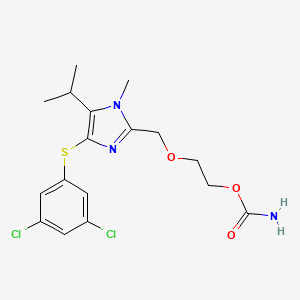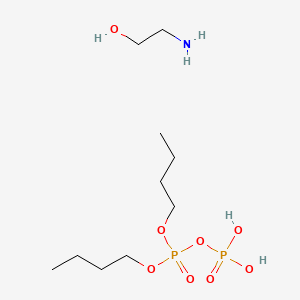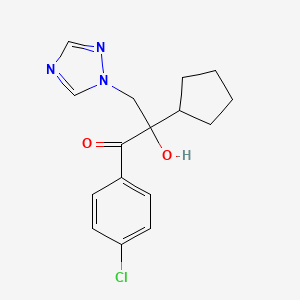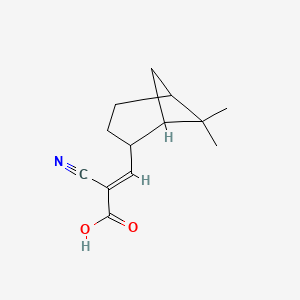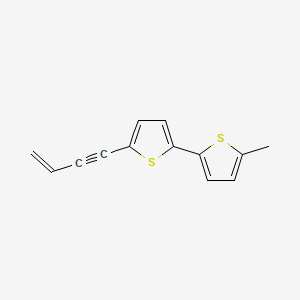
alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide: is a chemical compound with a complex structure, often used in various scientific research fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological systems.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be harnessed to create new therapeutic agents for treating various diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, making it a valuable tool for studying biological systems.
Vergleich Mit ähnlichen Verbindungen
- beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide
- alpha,alpha-Diphenylpiperidine-1-butyronitrile
Comparison: Compared to similar compounds, alpha,alpha-Diphenylpiperidine-1-butyronitrile monohydrobromide stands out due to its unique structure and properties
Eigenschaften
CAS-Nummer |
93962-63-1 |
|---|---|
Molekularformel |
C21H25BrN2 |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide |
InChI |
InChI=1S/C21H24N2.BrH/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2;1H |
InChI-Schlüssel |
JVGBFVXICOAWBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


